Product packaging for ganglioside GD1a dilactone(Cat. No.:CAS No. 120112-40-5)

ganglioside GD1a dilactone

Cat. No.: B1166449
CAS No.: 120112-40-5
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Description

Ganglioside GD1a dilactone is a derivatized form of the major brain ganglioside GD1a, characterized by the formation of lactone rings involving the carboxyl groups of its two sialic acid residues . This structural modification occurs under mild acidic conditions and confers distinct chemical properties, most notably making the molecule alkali-labile, meaning it is sensitive to ammonia and other alkaline treatments that can reverse the lactonization . The core GD1a structure from which it is derived is a disialoganglioside with the carbohydrate structure α-Neu5Ac-(2→3)-β-Gal-(1→3)-β-GalNAc-(1→4)-[α-Neu5Ac-(2→3)]-β-Gal-(1→4)-β-Glc-Cer . In its native form, GD1a is one of the four major gangliosides in the mammalian brain, playing critical roles in cell-cell recognition, modulation of cell signaling, and serving as a functional ligand for myelin-associated glycoprotein (MAG), which is essential for axon-myelin stability . The dilactone form is of significant research value for probing the structure-function relationships of gangliosides. Its alkali-labile nature makes it a key subject in studies investigating the dynamic modifications of sialic acids and their impact on biological activity . Researchers utilize this compound to explore the conformational behavior of gangliosides in different environments and to study protein-ganglioside interactions, which are crucial in processes like neuronal maintenance and pathogenesis . Furthermore, the study of lactone derivatives provides insights into the functional roles of gangliosides in membrane microdomains and their potential involvement in cell signaling pathways . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

120112-40-5

Molecular Formula

C11H7NO

Synonyms

ganglioside GD1a dilactone

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Ganglioside Gd1a Dilactone

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural characterization of complex glycosphingolipids like ganglioside GD1a dilactone. These methods provide critical information about the molecule's atomic connectivity, the stereochemistry of its glycosidic linkages, and its three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lactone Ring Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For a hypothetical GD1a dilactone, 2D NMR experiments would be pivotal in confirming the formation and pinpointing the exact locations of the two lactone rings.

Key NMR experiments would include:

Correlation Spectroscopy (COSY): To establish proton-proton couplings within each sugar residue, aiding in the assignment of the spin systems.

Total Correlation Spectroscopy (TOCSY): To correlate all protons within a single sugar residue, facilitating the complete assignment of each monosaccharide unit.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, which is crucial for determining the sequence of the oligosaccharide chain and the stereochemistry of the glycosidic linkages. More importantly, for a dilactone structure, NOESY/ROESY would reveal key correlations between the protons of the sialic acid residues and the protons on the sugar residues to which they are esterified, thus confirming the positions of the lactone rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, providing the chemical shifts of the carbon atoms in the structure.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. For lactone identification, a key HMBC correlation would be observed between the carbonyl carbon of the sialic acid's carboxyl group and protons on the sugar residue bearing the hydroxyl group involved in the ester linkage.

In the case of a dilactone, significant downfield shifts of the proton and carbon signals at the sites of esterification would be expected, providing strong evidence for lactone formation. For instance, in studies of GD3 lactones, the formation of an ester linkage between the carboxyl group of one sialic acid and a hydroxyl group of another sialic acid or a galactose residue was confirmed by two-dimensional J-correlated proton NMR spectroscopy researchgate.net.

Advanced Mass Spectrometry for Comprehensive Structural Profiling

Mass spectrometry (MS) is a cornerstone technique for the analysis of gangliosides due to its high sensitivity and ability to provide detailed structural information from minute amounts of sample. A multi-faceted MS approach would be essential for the characterization of GD1a dilactone.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like gangliosides. For GD1a dilactone, ESI-MS would be used to determine the accurate molecular weight of the intact molecule. The formation of two lactone rings would result in the neutral loss of two water molecules (36 Da) from the parent GD1a ganglioside. ESI-MS is particularly useful for observing multiply charged ions, which can be beneficial for analyzing high-mass molecules on instruments with a limited mass-to-charge (m/z) range.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique well-suited for the analysis of complex glycosphingolipids. MALDI-MS typically produces singly charged ions, which simplifies the resulting mass spectra. For GD1a dilactone, MALDI-MS would be used to confirm the molecular weight and to assess the purity of the sample. In studies of the isomeric gangliosides GD1a and GD1b, MALDI-MS has been effectively utilized to analyze these complex structures chemrxiv.org.

Tandem mass spectrometry (MS/MS) is a crucial tool for obtaining detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions nationalmaglab.org. For GD1a dilactone, MS/MS experiments would be performed to confirm the sequence of the oligosaccharide chain and the composition of the ceramide moiety.

The fragmentation pattern of the dilactone would be expected to differ significantly from that of the open-chain GD1a. The presence of the lactone rings would influence the fragmentation pathways, and the observation of specific fragment ions could help to confirm the location of the ester linkages. Collision-induced dissociation (CID) is a commonly used fragmentation method where the selected ion is collided with an inert gas, leading to fragmentation unt.edu. The resulting fragments provide information about the structure of the original molecule unt.eduwikipedia.org. For instance, the fragmentation of five-membered lactones has been shown to involve neutral losses of CO and/or H2O researchgate.net. Similar characteristic losses would be anticipated for GD1a dilactone.

Technique Information Obtained for GD1a Dilactone
ESI-MS Accurate molecular weight, confirmation of the loss of two water molecules from GD1a.
MALDI-MS Confirmation of molecular weight, sample purity assessment.
Tandem MS (MS/MS) Oligosaccharide sequence, ceramide structure, confirmation of lactone ring positions through unique fragmentation patterns.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by separating ions based on their size, shape, and charge in the gas phase. This technique is particularly powerful for distinguishing between isomeric and isobaric compounds.

For GD1a dilactone, IM-MS would be invaluable for several reasons:

Separation from Isomers: GD1a has a structural isomer, GD1b. While the formation of a GD1a dilactone is not well-established, GD1b is known to form a lactone nih.govnih.gov. IM-MS could potentially separate a hypothetical GD1a dilactone from the GD1b lactone, as their different three-dimensional structures would likely result in different drift times through the ion mobility cell.

Conformational Information: The drift time of an ion is related to its rotationally averaged collision cross-section (CCS), which provides information about its gas-phase conformation. By measuring the CCS of GD1a dilactone, insights into its three-dimensional structure could be gained. Conformational changes upon dilactonization would be reflected in a change in the CCS value compared to the open-chain GD1a. Studies on other ganglioside lactones have shown that lactonization can lead to significant conformational differences nih.gov.

Stereochemical and Conformational Properties

A comprehensive understanding of the three-dimensional structure of gangliosides is crucial for deciphering their biological functions. Lactonization, where a carboxyl group of a sialic acid forms an ester linkage with a hydroxyl group on an adjacent sugar residue, can dramatically alter this conformation. However, in the case of GD1a, the formation of a dilactone is not supported by experimental evidence.

Influence of Lactonization on Oligosaccharide Head Group Conformation

Studies attempting to induce lactone formation in ganglioside GD1a have been unsuccessful, suggesting that the stereochemical arrangement of its oligosaccharide head group is not conducive to this intramolecular reaction. nih.gov The process of lactonization appears to be favored in gangliosides that possess a disialosyl residue, such as GD1b. nih.gov

For other gangliosides, such as GD3, the formation of two stable lactones has been reported. nih.gov This suggests that the propensity for lactonization is highly dependent on the specific carbohydrate sequence and the spatial relationship between the carboxyl and hydroxyl groups.

While no direct data exists for GD1a dilactone, we can infer from the studies on GD1b that if such a structure were to form, it would likely lead to a more rigid and compact conformation of the oligosaccharide head group. This would be a consequence of the new covalent linkages restricting the rotational freedom of the sugar residues.

Intramolecular Interactions within the Dilactone Structure

Given the lack of evidence for the existence of a stable GD1a dilactone, a detailed analysis of its intramolecular interactions is not possible. However, we can speculate on the types of interactions that would stabilize such a hypothetical molecule based on our understanding of other ganglioside lactones.

The formation of the dilactone rings would inherently introduce new covalent ester bonds. These bonds would act as primary structural constraints. In addition to these covalent bonds, the conformation of the hypothetical GD1a dilactone would be stabilized by a network of non-covalent interactions, including:

Van der Waals Forces: The more compact structure resulting from dilactonization would lead to increased van der Waals interactions between different parts of the oligosaccharide chain, further contributing to its stability.

In the studied case of GD1b-lactone, the formation of the inner ester linkage between the carboxyl group of the external sialic acid and a hydroxyl group of the internal sialic acid significantly alters the intramolecular environment. nih.gov This structural change would undoubtedly impact the pattern of intramolecular hydrogen bonds and other non-covalent forces.

It is important to reiterate that this discussion is speculative. The primary finding from the scientific literature is that ganglioside GD1a does not readily undergo lactonization. Therefore, the detailed structural elucidation and conformational analysis of "this compound" remains a topic for which there is no available experimental data. Instead, the scientific community has focused on other alkali-labile derivatives of GD1a, such as O-acetylated GD1a, which has been characterized in various biological sources. nih.gov

Chemical and Chemoenzymatic Synthesis of Ganglioside Gd1a Dilactone and Analogs

Chemical Synthesis Approaches for GD1a Dilactone

The chemical synthesis of gangliosides is a multistep process that requires careful planning of protecting group strategies and stereoselective glycosylation reactions. The formation of a dilactone on GD1a, however, presents unique challenges.

The formation of a lactone in a ganglioside molecule involves an intramolecular esterification between a sialic acid's carboxylic acid group and a hydroxyl group on an adjacent sugar residue. This reaction is typically promoted under acidic conditions or through the use of coupling agents.

While the lactonization of some gangliosides, such as GD1b, which contains a disialosyl moiety, occurs readily under mild acidic conditions, attempts to form a stable lactone from GD1a have been reported to be unsuccessful nih.govnih.gov. The process of lactonization appears to favor the formation of an inner ester within a disialosyl chain, a structural feature absent in GD1a nih.govnih.gov. In GD1b, the lactone forms between the carboxyl group of the internal sialic acid and a hydroxyl group of the adjacent sialic acid.

For gangliosides where lactonization is feasible, various reagents and conditions have been employed. These include:

Acid Catalysis: Treatment with dilute acids such as hydrochloric acid can induce lactonization. For instance, the lactonization of GD1b has been studied in the presence of HCl at micromolar concentrations nih.gov.

Carbodiimide Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids for ester or amide formation nih.gov. In the context of sialic acids, EDC, often in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt), can promote intramolecular lactonization of α2,3-linked sialic acids nih.gov.

Acetic Anhydride and Pyridine: During the peracetylation of oligosaccharides containing Neu5Acα2–3Gal structures, spontaneous lactone formation can occur nih.gov. This is a common phenomenon observed during the chemical manipulation of sialylated glycans.

It is important to note that even when lactone formation is possible, the stability of the resulting lactone can be an issue, and it may be prone to hydrolysis, especially under basic conditions nih.gov.

Given the challenges in forming a stable GD1a dilactone, literature on yield optimization and purity assessment for this specific compound is scarce. However, general principles for ganglioside synthesis and purification are applicable.

Selection of Glycosyl Donors and Acceptors: The choice of appropriate protecting groups on the glycosyl donor and acceptor is critical for achieving high stereoselectivity and yield in glycosylation reactions.

Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is necessary.

Purification of Intermediates: Efficient purification of intermediates at each stage is essential to remove byproducts and unreacted starting materials, which can interfere with subsequent steps.

Purity Assessment: The purity of synthetic gangliosides and their analogs is typically assessed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions during column chromatography tandfonline.comelicityl-oligotech.com. Gangliosides can be visualized using specific staining reagents like resorcinol-HCl, which is sensitive to sialic acids tandfonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns like hydrophilic interaction liquid chromatography (HILIC), is a powerful tool for the separation and purification of complex gangliosides and their isomers nih.gov.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compounds and for structural elucidation through fragmentation analysis tandfonline.combiosynth.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and stereochemistry of the synthesized oligosaccharide and the final ganglioside product nih.gov.

The following table summarizes the analytical techniques used for purity assessment:

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC)Reaction monitoring and preliminary purity check
High-Performance Liquid Chromatography (HPLC)Separation of isomers and final purification
Mass Spectrometry (MS)Molecular weight determination and structural analysis
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and stereochemical assignment

Chemoenzymatic Strategies for GD1a Dilactone Precursors and Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating core structures with the high regio- and stereoselectivity of enzymatic reactions for subsequent modifications. This approach is particularly powerful for the synthesis of complex oligosaccharides found in gangliosides.

The synthesis of the GD1a oligosaccharide backbone can be efficiently achieved using a panel of glycosyltransferases. A common strategy involves the stepwise enzymatic elongation of a chemically synthesized precursor. For instance, the synthesis of the GM1 oligosaccharide, a direct precursor to GD1a, can be accomplished using a one-pot multi-enzyme (OPME) system researchgate.netresearchgate.net. This system typically includes:

β-1,3-Galactosyltransferase (CgtB): To add a galactose residue to a GM2 tetrasaccharide precursor researchgate.net.

UDP-Galactose biosynthetic enzymes: To generate the necessary sugar nucleotide donor, UDP-Gal, in situ researchgate.net.

The resulting GM1 oligosaccharide can then serve as a substrate for sialylation to produce the GD1a structure.

The final step in the chemoenzymatic synthesis of the GD1a oligosaccharide is the regioselective transfer of a sialic acid residue to the terminal galactose of the GM1 precursor. This is catalyzed by a specific sialyltransferase.

The biosynthesis of GD1a in vivo is primarily carried out by the enzyme ST3Gal-II tandfonline.comnih.gov. This enzyme specifically transfers N-acetylneuraminic acid (Neu5Ac) from its activated donor, CMP-Neu5Ac, to the 3-position of the terminal galactose residue of GM1 in an α-linkage tandfonline.comnih.gov. Mammalian α-(2→3)-sialyltransferase (ST3Gal I) has also been used in vitro to sialylate GM1 to generate the GD1a oligosaccharide nih.gov.

The enzymatic sialylation offers several advantages over chemical methods, including:

High Regio- and Stereoselectivity: The enzyme ensures the formation of the correct α2,3-linkage without the need for complex protecting group manipulations.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at neutral pH and physiological temperatures, which preserves sensitive functional groups in the molecule.

The following table outlines the key enzymes involved in the chemoenzymatic synthesis of the GD1a oligosaccharide:

EnzymeFunction
β-1,3-Galactosyltransferase (CgtB)Elongation of the GM2 precursor to the GM1 backbone
ST3Gal-II or ST3Gal IRegioselective sialylation of the GM1 precursor to form the GD1a oligosaccharide

Preparation of Labeled Ganglioside GD1a Dilactone for Research Applications

Labeled gangliosides are invaluable tools for studying their biological functions, including their roles in cell signaling, cell-cell recognition, and as receptors for toxins and viruses. Labeling can be achieved by incorporating radioactive isotopes or fluorescent tags.

Given the synthetic challenges associated with the GD1a dilactone core, the preparation of labeled analogs would likely involve the synthesis of a labeled GD1a precursor followed by attempts at lactonization.

Isotopic Labeling:

Tritium (³H) or Carbon-14 (¹⁴C): These radioactive isotopes can be introduced into the ganglioside structure through chemical or enzymatic synthesis using labeled precursors. For example, a labeled fatty acid can be coupled to the lyso-ganglioside precursor to introduce a label into the ceramide portion nih.gov. Alternatively, labeled sugars can be used in the enzymatic elongation of the oligosaccharide chain.

Fluorescent Labeling:

Fluorescent Probes: A variety of fluorescent dyes can be attached to the ganglioside. The label can be introduced at different positions, such as the sphingosine base or the glycan chain. For instance, fluorescent analogs of gangliosides have been synthesized by incorporating fluorescently labeled GalNAc residues tandfonline.comingentaconnect.com.

Click Chemistry: The introduction of an azide or alkyne handle into the ganglioside structure allows for the convenient attachment of a fluorescent probe via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. A chemoenzymatic approach has been used to synthesize ganglioside glycans with a 2-azidoethyl linker, which can be used for subsequent labeling researchgate.net.

The choice of label and its position depends on the specific research application. For studying lipid-protein interactions or membrane dynamics, a fluorescent label on the ceramide tail might be preferred. For investigating glycan-binding proteins, a label on the oligosaccharide portion would be more appropriate.

The following table provides examples of labeling strategies for gangliosides:

Labeling StrategyExample of LabelPotential Attachment Site
Isotopic Labeling³H, ¹⁴CFatty acid, sphingosine, sugar residues
Fluorescent LabelingBODIPY, FluoresceinCeramide, GalNAc, terminal sialic acid
Affinity TaggingBiotinSphingosine, glycan chain

Isotopic Labeling Strategies

The synthesis of isotopically labeled ganglioside GD1a and its analogs is crucial for a variety of biochemical and biophysical studies, including metabolic tracing, receptor binding assays, and structural analysis by nuclear magnetic resonance (NMR) spectroscopy. Both chemical and chemoenzymatic methods have been developed to incorporate stable and radioactive isotopes at specific positions within the ganglioside structure.

One established method for radioactive labeling involves the specific introduction of tritium ([³H]) into the sphingosine backbone of GD1a. This is achieved through a sequence of oxidation and reduction reactions. The ganglioside is first treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which selectively oxidizes the hydroxyl group at the C-3 position of the sphingosine moiety to a keto group. Subsequent reduction of this 3-keto derivative using sodium borotritide ([³H]NaBH₄) reintroduces a hydroxyl group at this position, now bearing a tritium label. This method has been shown to produce [³H]GD1a with high radiochemical purity (>95%) and specific activities of approximately 1.28 Ci/mmol. nih.gov The integrity of the carbohydrate portion and the fatty acid composition remains unchanged during this process.

For the introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), chemoenzymatic approaches are particularly powerful. These methods often start with isotopically labeled precursors that are then incorporated into the ganglioside structure using a series of enzymatic reactions. For instance, ¹³C-labeled sialic acid can be enzymatically transferred to a lactosylceramide acceptor to produce labeled GM3, a precursor for more complex gangliosides like GD1a. The synthesis of ¹³C-labeled CMP-Neu5Ac, the activated sialic acid donor, can be achieved and then used in a sialyltransferase-catalyzed reaction. This strategy allows for the site-specific introduction of isotopic labels into the sialic acid residues of GD1a.

Metabolic labeling strategies in cell culture systems can also be employed, where cells are grown in media containing isotopically enriched precursors, such as [¹³C]-glucose. These precursors are metabolized by the cells and incorporated into the carbohydrate and lipid components of newly synthesized gangliosides. While this method can achieve widespread labeling, it may lack the site-specificity of chemoenzymatic approaches.

The following table summarizes key isotopic labeling strategies applicable to the synthesis of GD1a and its analogs.

IsotopeLabeling PositionPrecursorMethodApplication
³H C-3 of Sphingosine[³H]NaBH₄Chemical (Oxidation-Reduction)Metabolic tracing, Binding assays
¹³C Sialic Acid¹³C-CMP-Neu5AcChemoenzymatic (Sialyltransferase)NMR structural studies
¹³C Glycan Backbone[¹³C]-GlucoseMetabolic LabelingNMR, Mass spectrometry
¹⁵N Sphingosine/Amino Sugars¹⁵N-labeled precursorsChemoenzymatic/MetabolicNMR structural studies

Fluorescent and Photoactivable Tagging for Biological Studies

To visualize the localization, trafficking, and interactions of ganglioside GD1a in biological systems, analogs bearing fluorescent or photoactivable tags are indispensable tools. The synthesis of these probes requires careful design to ensure that the attached tag does not significantly perturb the biological activity of the parent molecule.

Fluorescent Tagging:

A common strategy for fluorescently labeling gangliosides involves the attachment of a fluorophore to either the glycan headgroup or the ceramide lipid tail. BODIPY (boron-dipyrromethene) dyes are frequently used due to their excellent photophysical properties, including high extinction coefficients, high quantum yields, and relative insensitivity to pH.

The synthesis of a BODIPY-labeled GD1a analog has been described where the fluorophore is attached to the sialic acid residues. This involves the de-N-acetylation of the native GD1a to expose a primary amine on the sialic acid, followed by N-acylation with a BODIPY-FL-pentanoic acid derivative. This approach allows for the introduction of the fluorescent tag onto the glycan headgroup. Alternatively, enzymatic methods can be employed to construct fluorescently labeled gangliosides. For example, a BODIPY-labeled GM1 can be used as a precursor, and subsequent enzymatic sialylation can yield a fluorescent GD1a analog.

Photoactivable Tagging:

Photoactivable ganglioside analogs are designed to form covalent bonds with interacting partner molecules upon photoirradiation, enabling the identification of binding partners. Diazirine-containing moieties are widely used as photo-crosslinkers due to their small size and ability to generate highly reactive carbenes upon UV irradiation, which can insert into a wide range of chemical bonds.

While the direct synthesis of a photoactivable GD1a analog has not been extensively detailed, strategies developed for other gangliosides, such as GM3, can be adapted. A chemoenzymatic approach can be utilized where a precursor of sialic acid containing a diazirine moiety is used in a one-pot multienzyme sialylation system. This would generate a GD1a analog with a photoactivable group on the sialic acid residue. Another approach involves modifying the ceramide portion of the ganglioside. A photoactivable fatty acid containing a diazirine group can be coupled to the sphingosine backbone to produce a ganglioside with the photo-crosslinker in its lipid tail. This strategy has been successfully applied to the synthesis of photoactivable GM1 and GM2 analogs.

The table below provides an overview of strategies for the synthesis of fluorescent and photoactivable ganglioside GD1a analogs.

Tag TypeTagLabeling PositionSynthetic StrategyApplication
Fluorescent BODIPY-FLSialic AcidChemical (De-N-acetylation followed by N-acylation)Single-molecule imaging, Trafficking studies
Fluorescent BODIPY-FLCeramideChemoenzymaticMembrane dynamics studies
Photoactivable DiazirineSialic AcidChemoenzymatic (using diazirine-containing sialic acid precursor)Photoaffinity labeling, Identification of binding partners
Photoactivable (3-Trifluoromethyl)phenyldiazirineCeramideChemical (Acylation with photoactivable fatty acid)Mapping protein-lipid interactions

Metabolism and Enzymatic Interconversion of Gangliosides Relevant to Gd1a Dilactone

Biosynthesis of Ganglioside GD1a as a Precursor

The biosynthesis of gangliosides occurs in a stepwise manner within the Golgi apparatus, involving the sequential addition of monosaccharides to a ceramide backbone by specific glycosyltransferases. nih.gov The synthesis of GD1a is part of the "a-series" of gangliosides, which are characterized by a single sialic acid residue attached to the inner galactose. nih.gov

Glycosyltransferases Involved in GD1a Formation

The synthesis of the major brain gangliosides, including GD1a, follows a well-established pathway. The precursor for the a-series and b-series gangliosides is GM3, which is synthesized from lactosylceramide. nih.gov The formation of GD1a from its immediate precursor, GM1, is catalyzed by a specific sialyltransferase that adds a terminal α2-3-linked sialic acid to the non-reducing terminal galactose of the gangliotetraose (B164665) core. nih.gov

Key enzymes involved in the biosynthetic pathway leading to GD1a include:

GM3 Synthase (ST3Gal-V): Catalyzes the formation of GM3 from lactosylceramide. nih.gov

GM2/GD2 Synthase (B4GALNT1): Converts GM3 to GM2.

GM1a/GD1b Synthase: Catalyzes the addition of galactose to GM2 to form GM1a.

GD1a/GT1b Synthase (ST3Gal-II and ST3Gal-III): These sialyltransferases are primarily responsible for the terminal sialylation of GM1 to form GD1a. nih.govjohnshopkins.edu

Research has shown that ST3Gal-II and ST3Gal-III are the key enzymes for the synthesis of GD1a and GT1b in the brain. nih.gov While both enzymes can catalyze this reaction, they exhibit different expression patterns and may have distinct roles in different brain regions or developmental stages. researchgate.net

EnzymeGeneFunction in GD1a BiosynthesisPrecursorProduct
GM3 SynthaseST3GAL5Initial sialylation of lactosylceramideLactosylceramideGM3
GM2/GD2 SynthaseB4GALNT1Addition of N-acetylgalactosamineGM3GM2
GM1a/GD1b SynthaseB3GALT4Addition of galactoseGM2GM1a
GD1a/GT1b SynthaseST3GAL2, ST3GAL3Terminal sialylationGM1aGD1a

Genetic Manipulation of Ganglioside Biosynthetic Enzymes and its Impact on GD1a Pathways

Studies using genetically modified mice have been instrumental in elucidating the specific roles of glycosyltransferases in ganglioside biosynthesis. Disruption of the genes encoding these enzymes leads to predictable alterations in the ganglioside profiles of the brain.

For instance, mice with a null mutation in the St3gal2 gene exhibit a significant reduction in the levels of GD1a and GT1b, with a corresponding increase in their precursors, GM1 and GD1b. nih.gov This demonstrates the crucial role of ST3Gal-II in the terminal sialylation of these major brain gangliosides. When both St3gal2 and St3gal3 genes are knocked out, the synthesis of GD1a and GT1b is almost completely abolished, confirming that these two enzymes are the primary synthesizers of GD1a and GT1b in the brain. nih.govjohnshopkins.edu These double-knockout mice display severe neurological impairments, highlighting the functional importance of GD1a and GT1b. nih.gov

Conversely, the genetic ablation of enzymes earlier in the pathway, such as GM2/GD2 synthase, leads to a complete absence of a- and b-series gangliosides, including GD1a, and results in severe neurological deficits.

Gene KnockoutEnzyme AffectedImpact on GD1a LevelsObserved Phenotype in Mice
St3gal2ST3Gal-IIReducedPartial loss of GD1a and GT1b, increase in GM1 and GD1b
St3gal2 and St3gal3ST3Gal-II and ST3Gal-IIINearly absentSevere neurological impairments
B4galnt1GM2/GD2 SynthaseAbsentSevere neurological deficits

Catabolism and Enzymatic Degradation Pathways of Gangliosides

The degradation of gangliosides is a stepwise process that occurs primarily in the lysosomes. It involves the sequential removal of sugar residues by specific lysosomal hydrolases. wikipedia.org The catabolic pathway is essentially the reverse of the biosynthetic pathway.

Role of Sialidases (Neuraminidases) in Ganglioside Processing

Sialidases, also known as neuraminidases, are a family of enzymes that cleave terminal sialic acid residues from glycoconjugates, including gangliosides. In mammals, four different sialidases (Neu1, Neu2, Neu3, and Neu4) have been identified, each with distinct subcellular localizations and substrate specificities. Lysosomal sialidase (Neu1) and plasma membrane-associated sialidase (Neu3) are particularly important in ganglioside catabolism.

The removal of the terminal α2-3-linked sialic acid from GD1a is a key step in its degradation, converting it to GM1. This reaction is catalyzed by sialidases. The plasma membrane-associated sialidase, Neu3, has a preference for ganglioside substrates and is thought to play a significant role in modulating the levels of cell surface gangliosides, thereby influencing cellular signaling pathways. The lysosomal sialidase Neu1 is also involved in the degradation of gangliosides within the lysosome.

The conversion of GD1a to GM1 is a critical regulatory step, as these two gangliosides can have different biological functions. For example, GM1 is known to be the receptor for cholera toxin, while both GD1a and GT1b are ligands for the myelin-associated glycoprotein (B1211001) (MAG), playing a role in axon-myelin stability. nih.gov

Gangliosides in aqueous solution can form micelles, which are aggregates of molecules where the hydrophobic ceramide tails are sequestered in the interior and the hydrophilic oligosaccharide chains are exposed to the solvent. The activity of sialidases can be influenced by the physical state of their ganglioside substrates.

It is important to note that the formation of GD1a dilactone is not considered a direct enzymatic step in either the biosynthesis or the catabolism of GD1a. Evidence suggests that ganglioside lactones can form spontaneously under acidic conditions, which might occur in specific cellular microenvironments. nih.gov However, experiments to produce GD1a lactone under such conditions have not been successful, suggesting that lactonization primarily occurs on the disialosyl chain of b-series gangliosides like GD1b. nih.gov The chemical synthesis of GD1a dilactone has been achieved in a laboratory setting, but a specific enzyme responsible for its formation in vivo has not been identified. nih.gov

Dynamic Equilibrium of Lactone Formation and Hydrolysis in Biological Systems

The formation of a lactone involves the creation of an intramolecular ester linkage between a carboxyl group of a sialic acid and a hydroxyl group on an adjacent sugar residue within the same molecule. nih.gov This process neutralizes the negative charge of the sialic acid. While a dilactone derivative of GD1a has been successfully synthesized chemically, studies on the natural occurrence and dynamic equilibrium of ganglioside lactones in biological systems have primarily focused on other gangliosides, such as GD1b. nih.govnih.gov Research indicates that the lactonization of GD1b occurs readily under mild acidic conditions, while similar experiments with GD1a did not yield the parent lactones, suggesting that the disialosyl [(α-Neu5Ac-(2--8)-α-Neu5Ac)] residue present in GD1b is a key structural feature for this spontaneous formation. nih.govavantiresearch.com

Environmental Factors Influencing Lactonization (e.g., pH)

The primary environmental factor driving the formation of ganglioside lactones is pH. nih.govapiycna.org A mildly acidic environment provides the necessary protons to facilitate the intramolecular esterification. nih.gov The lactonization of GD1b, for example, has been shown to occur rapidly at a proton-to-ganglioside molar ratio of less than 1. avantiresearch.com At equilibrium in these acidic conditions, the ratio of GD1b to its lactone form is approximately 3:7. nih.govavantiresearch.com

In a biological context, while the general pH at the cell surface is around 7.0, specific microenvironments can become acidic. nih.gov Proton pumps associated with ganglioside-rich microdomains on the cell membrane can actively modify the local pH, creating conditions favorable for lactone formation. nih.gov This suggests that the equilibrium between the open-ring (delactone) and lactone forms can be dynamically regulated at the cell surface. apiycna.org

FactorInfluence on LactonizationMechanism/CommentSource
Low pH (Acidic Conditions)Promotes Lactone FormationProvides protons (H+) required for the intramolecular esterification reaction. The maximum rate for GD1b lactonization is achieved at an H+/ganglioside ratio of <1. nih.govavantiresearch.com
Neutral/Alkaline pHPromotes Hydrolysis (De-lactonization)Favors the open-ring carboxylate form of the sialic acid. Ammonia vapors, for instance, can split the alkali-labile lactone linkage. nih.gov
Ganglioside StructureAffects Propensity for LactonizationThe presence of a disialosyl residue (as in GD1b) appears to greatly facilitate spontaneous lactonization compared to monosialylated residues on the same backbone (as in GD1a). nih.gov
Local Proton PumpsCreates Favorable MicroenvironmentNa+/H+ pumps in the plasma membrane can lower the local pH in ganglioside microdomains, shifting the equilibrium toward the lactone form. nih.gov

Biological Relevance of Lactone-Delactone Interconversion

The interconversion between the lactone and delactone forms of a ganglioside represents a significant mechanism for modulating the molecule's biological activity. This reversible change has several important consequences:

Conformational Change : The formation of a lactone ring induces a rigid, circular arrangement in the oligosaccharide chain. This is a dramatic structural change from the more flexible open-ring form. This alteration can profoundly affect how the ganglioside interacts with other molecules, such as membrane proteins and receptors. nih.gov

Charge Neutralization : The esterification of the sialic acid's carboxyl group neutralizes its negative charge. This alters the electrostatic properties of the cell surface and can impact ionic interactions with molecules and adjacent cells. nih.gov

Enzyme Resistance : The lactone form can be resistant to the action of certain enzymes. For example, GD1b-lactone is not readily cleaved by sialidases, which would otherwise remove the sialic acid residue. This protects the ganglioside from degradation. nih.gov

Modulation of Cell Signaling : The structural and charge changes associated with lactonization can switch the molecule's signaling capabilities "on" or "off." For instance, GD1b is an activator of a specific membrane phosphorylation process, whereas GD1b-lactone is not. This dynamic interconversion provides a mechanism for regulating cell signaling pathways at the membrane surface. nih.gov

PropertyDelactone Form (e.g., GD1b)Lactone Form (e.g., GD1b-lactone)Biological ImplicationSource
Charge (at physiological pH)Negative (due to carboxyl group)NeutralAlters membrane surface potential and ionic interactions. nih.gov
ConformationFlexible oligosaccharide chainRigid, circular arrangementDramatically modifies the three-dimensional structure, altering interactions with proteins and receptors. nih.gov
Sialidase SusceptibilitySusceptible to cleavageResistant to cleavageProtects the ganglioside from enzymatic degradation. nih.gov
Signaling ActivityCan be an active modulator (e.g., activates phosphorylation)Can be inactiveProvides a switch-like mechanism to control cell signaling pathways. nih.gov

Cellular and Molecular Biological Roles of Ganglioside Gd1a Dilactone

Membrane Organization and Microdomain Association

Gangliosides are integral components of the cell membrane, where they play a crucial role in the organization of the lipid bilayer and the formation of specialized microdomains. nih.govjocs.jp These glycosphingolipids are primarily located in the outer leaflet of the plasma membrane, with their carbohydrate chains extending into the extracellular space. mdpi.com

Gangliosides, including GD1a, are known to be enriched in lipid rafts, which are dynamic, cholesterol- and sphingolipid-rich microdomains within the cell membrane. mdpi.complos.org These rafts serve as platforms for the assembly of signaling molecules and are involved in various cellular processes, including signal transduction and cell adhesion. jocs.jpplos.org The integration of gangliosides like GD1a into these rafts is facilitated by their physicochemical properties, which promote interactions with other raft components. plos.org This localization within lipid rafts is critical for their function in modulating the activity of membrane-associated proteins. e-jarb.org

The incorporation of gangliosides into the cell membrane can significantly influence its physical properties. Studies have shown that ganglioside GD1a can decrease the fluidity of phosphatidylcholine model membranes. nih.gov This effect is dependent on the concentration of GD1a and is characterized by a broadening of the phase transition of the membrane lipids rather than a significant elevation of the phase transition temperature. nih.gov This alteration in membrane fluidity can, in turn, affect the function of embedded membrane proteins and receptors.

Modulation of Receptor Signaling Pathways

Gangliosides are key modulators of cell signaling, and GD1a has been shown to influence the activity of several receptor tyrosine kinases (RTKs). nih.gov These interactions can either enhance or inhibit receptor signaling, depending on the specific receptor, cell type, and the ganglioside context. nih.gov

Epidermal Growth Factor Receptor (EGFR): Exogenous GD1a has been demonstrated to enhance the binding of epidermal growth factor (EGF) to its receptor, EGFR. abcam.com This enhancement is rapid and leads to increased EGFR-mediated activation of downstream signaling pathways. nih.govabcam.com Interestingly, GD1a does not appear to interact directly with EGFR to activate it, suggesting an indirect mechanism of modulation. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Ganglioside GD1a has also been implicated in the modulation of vascular endothelial growth factor (VEGF) signaling. Preincubation of human umbilical vein endothelial cells (HUVEC) with GD1a enhances VEGF-induced cell proliferation and migration. abcam.com This suggests that GD1a can potentiate the response of endothelial cells to VEGF, a key factor in angiogenesis. abcam.com

EGFR: A key mechanism by which GD1a enhances EGFR signaling is by promoting receptor dimerization. abcam.com Enrichment of the cell membrane with GD1a increases EGFR dimerization even in the absence of its ligand, EGF. abcam.com This ligand-independent dimerization primes the receptor for a more robust response upon EGF binding, leading to enhanced autophosphorylation and activation of the receptor's intrinsic tyrosine kinase activity. abcam.com

The following table summarizes the effect of GD1a on EGFR activation:

FeatureEffect of GD1a EnrichmentReference
EGF Binding Increased effective number of high-affinity receptors abcam.com
EGFR Dimerization Increased, both in the presence and absence of EGF abcam.com
EGFR Autophosphorylation Enhanced upon EGF stimulation abcam.com
Receptor-Tyrosine Kinase Activity Enhanced abcam.com

The modulation of receptor activity by GD1a leads to changes in downstream intracellular signaling pathways.

Downstream of EGFR: The GD1a-mediated enhancement of EGFR activation leads to a more potent activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The Ras/MAPK pathway is a critical cascade that regulates cell proliferation and gene expression. creative-diagnostics.com Activation of this pathway is a common outcome of EGFR stimulation and is amplified in the presence of GD1a. nih.govnih.gov Other potential downstream pathways of EGFR signaling that could be affected include the PI3K/Akt and PLCγ pathways. nih.gov

Downstream of VEGFR: The enhancement of VEGF-induced cellular responses by GD1a suggests a modulation of VEGFR downstream signaling. The primary signaling cascades activated by VEGFR2 include the Ras/MAPK pathway, the PI3K/Akt pathway which regulates cell survival, and the PLCγ pathway that controls vascular permeability. creative-diagnostics.comresearchgate.net By potentiating VEGFR activity, GD1a likely influences these critical pathways involved in angiogenesis.

Interactions with Specific Binding Proteins and Ligands

The lactonization of gangliosides, a process that can occur under mild acidic conditions, can dramatically alter their three-dimensional structure. This structural change is hypothesized to modify the interaction between gangliosides and proteins. However, specific studies on the binding of GD1a dilactone to proteins are limited.

Engagement with Myelin-Associated Glycoprotein (B1211001) (MAG) and other Siglecs

Myelin-Associated Glycoprotein (MAG), also known as Siglec-4, is a sialic acid-binding immunoglobulin-like lectin that plays a crucial role in the interactions between axons and myelin. nih.govnih.govnih.gov The parent ganglioside, GD1a, along with GT1b, is a well-established ligand for MAG. nih.govnih.govnih.gov This interaction is critical for maintaining the long-term stability of myelinated axons. nih.gov The binding is dependent on the terminal α2-3-linked sialic acid of GD1a. nih.gov

There is currently no direct evidence in the reviewed literature detailing the specific engagement of GD1a dilactone with MAG. The formation of an inner ester linkage in the dilactone derivative could potentially alter the presentation of the sialic acid residues, which are crucial for MAG recognition. This structural change may either enhance, inhibit, or have no effect on the binding affinity, but specific experimental data is lacking.

Similarly, other members of the Siglec family are known to interact with gangliosides. For instance, murine Siglec-1 (sialoadhesin) has been shown to bind to GD1a. nih.gov However, studies specifying the interaction of any Siglec protein with GD1a dilactone have not been identified.

Carbohydrate-Specific Molecular Recognition Mechanisms

The recognition of gangliosides by proteins like Siglecs is highly specific to the carbohydrate structure. The terminal sialic acid residues are of particular importance in these interactions. The process of lactonization in GD1a involves the formation of two intramolecular ester bonds. nih.gov This cyclization inherently changes the conformation and accessibility of the carbohydrate chains. While this is expected to modulate molecular recognition, the precise mechanisms and consequences for GD1a dilactone remain to be elucidated through dedicated research.

Influence on Cellular Processes

Research on Cell Proliferation and Growth Regulation in vitro

Ganglioside GD1a has been shown to inhibit the proliferation of certain cell types. For example, it can suppress the proliferation of human neuroblastoma cells. nih.gov This effect is thought to be mediated, at least in part, through the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation. nih.gov The potency of this inhibition can vary compared to other gangliosides. nih.gov There is no specific data available on how the dilactone structure of GD1a might alter this regulatory role in cell proliferation.

Cellular Differentiation Studies

The parent ganglioside GD1a is implicated in the regulation of cellular differentiation. An increase in GD1a expression is observed during the differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts, suggesting a crucial role in this process. mdpi.comnih.gov GD1a may facilitate EGFR-mediated signaling, which is involved in osteoblastic differentiation. nih.gov Furthermore, GD1a can modulate the differentiation of CD4+ T helper cells in vitro. nih.gov Specific studies on the role of GD1a dilactone in cellular differentiation pathways have not been found in the current body of scientific literature.

Investigation of Antioxidative Effects and Reactive Oxygen Species Modulation in vitro

Exogenous ganglioside GD1a has demonstrated antioxidative properties in in vitro studies. It has been shown to improve the developmental competence of porcine embryos by reducing intracellular reactive oxygen species (ROS). koreascience.kre-jarb.org This suggests a role for GD1a in protecting cells from oxidative stress. At present, there is no available research specifically investigating the antioxidative potential of GD1a dilactone.

Research on the Cellular and Molecular Roles of Ganglioside GD1a Dilactone in Intercellular Communication and Adhesion Remains Largely Unexplored

While the chemical synthesis and structure of this compound have been documented, its specific biological functions, particularly in the realms of intercellular communication and cell adhesion, are not detailed in current scientific literature. Extensive searches for research data on this specific derivative of ganglioside GD1a have yielded no specific studies detailing its role in these cellular processes.

This compound is a derivative of the more extensively studied ganglioside GD1a. The dilactone form is created through a chemical process that results in the formation of two lactone rings involving the carboxyl groups of the two sialic acid residues present in the GD1a molecule. A 1988 study detailed the synthesis and structural characterization of GD1a dilactone, confirming its chemical structure.

However, beyond this chemical characterization, there is a notable absence of research into the compound's biological activity. The vast body of research on gangliosides has predominantly focused on the native forms, such as GD1a.

Gangliosides, in general, are known to be crucial components of the cell membrane, particularly in the nervous system. They are involved in a variety of cellular processes, including cell-cell recognition, signal transduction, and adhesion. For instance, the parent compound, ganglioside GD1a, is well-recognized for its role as a receptor for myelin-associated glycoprotein (MAG), a key interaction for maintaining the stability of the axon-myelin unit. It is also implicated in various neurological and immunological processes.

While some research exists on other ganglioside lactones, suggesting they can have different properties from their non-lactonized counterparts, such as increased immunogenicity, this information is not specific to GD1a dilactone. There is currently no available data from in vitro or in vivo studies that would allow for a detailed description of this compound's role in intercellular communication or cell adhesion as requested.

Therefore, the creation of an article with detailed research findings and data tables on the "" in "Intercellular Communication and Adhesion Research" is not possible at this time due to the lack of available scientific evidence.

Advanced Methodological Approaches for Studying Ganglioside Gd1a Dilactone in Research

Extraction and Purification Methodologies

The initial and critical step in the study of ganglioside GD1a dilactone is its effective extraction from biological matrices and subsequent purification to remove interfering substances.

The extraction of gangliosides, including GD1a, from tissues and cells primarily relies on their amphiphilic nature. A widely used method is the Folch extraction, which utilizes a chloroform-methanol mixture. mdpi.com This technique efficiently partitions lipids from other cellular components. The process involves homogenizing the biological sample in a chloroform-methanol-water mixture, leading to a biphasic system where gangliosides are enriched in the upper aqueous-methanol phase. nih.govnih.gov

Another effective solvent for ganglioside extraction is absolute methanol, which has been shown to yield high recovery rates of sphingolipids. mdpi.com Following initial solvent extraction, solid-phase extraction (SPE) is a common purification step. uni-muenchen.de Cartridges, such as those with a tC18 stationary phase, are used to separate gangliosides from both less polar and more polar contaminants. nih.gov The gangliosides are adsorbed onto the column and then selectively eluted with methanol. nih.gov

Table 1: Comparison of Solvent Extraction Techniques for Gangliosides

Technique Solvent System Principle Advantages Disadvantages
Folch ExtractionChloroform:Methanol:WaterLiquid-liquid partitioningWell-established, efficient for a broad range of lipids.Use of chlorinated solvents, can be time-consuming.
Absolute Methanol Extraction100% MethanolSolubilization of sphingolipidsHigh recovery of sphingolipids. mdpi.comMay not be as effective for all lipid classes.
Solid-Phase Extraction (SPE)e.g., tC18 cartridgesAdsorption chromatographyEffective for purification and desalting. nih.govuni-muenchen.deRequires a separate step after initial extraction.

This table provides a summary of common solvent extraction techniques used for gangliosides.

Following extraction and initial purification, chromatographic techniques are essential for separating this compound from other ganglioside species.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are fundamental and widely used methods for the qualitative and semi-quantitative analysis of gangliosides. nih.govresearchgate.net These techniques separate gangliosides based on their polarity, which is determined by the composition of their carbohydrate chains. researchgate.net A common solvent system for developing TLC plates is a mixture of chloroform, methanol, and an aqueous salt solution like 0.25% potassium chloride (KCl). nih.gov The separated gangliosides are visualized by spraying with specific reagents, such as resorcinol-HCl, which is sensitive to sialic acids, followed by heating. nih.govnih.gov Two-dimensional TLC can provide enhanced resolution of complex ganglioside mixtures. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a powerful tool for the separation and quantification of gangliosides. nih.gov Various HPLC columns and mobile phases are employed to achieve optimal separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like gangliosides and can resolve structural isomers such as GD1a and GD1b. semanticscholar.orgresearchgate.net Phenyl-hexyl columns have also been successfully used to separate gangliosides based on their sialic acid content. csuohio.edu The choice of the column and the gradient of the mobile phase, often consisting of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) acetate, are critical for achieving baseline separation. semanticscholar.orgnih.gov

Table 2: Chromatographic Methods for this compound Separation

Method Stationary Phase Typical Mobile Phase Detection Method Key Features
TLC/HPTLCSilica gelChloroform:Methanol:Aqueous Salt Solution nih.govResorcinol-HCl spray nih.govSimple, cost-effective, good for qualitative analysis. nih.gov
HPLC (HILIC)ZIC-HILICAcetonitrile/Water with Ammonium Acetate semanticscholar.orgnih.govMass Spectrometry, UV (215 nm) nih.govHigh resolution, excellent for isomer separation. semanticscholar.orgresearchgate.net
HPLC (Phenyl-hexyl)Phenyl-hexyl silicaMethanol/Water with Ammonium Hydroxide csuohio.eduMass SpectrometrySeparates based on sialic acid class. csuohio.edu

This interactive table summarizes the key aspects of different chromatographic techniques for separating this compound.

Quantitative Analysis Techniques

Accurate quantification of this compound is crucial for understanding its abundance in different biological contexts.

After separation by TLC or HPTLC and visualization, densitometry can be used for the quantitative analysis of ganglioside spots. nih.gov This technique measures the intensity of the color developed after staining, which is proportional to the amount of the ganglioside present. researchgate.net The plate is scanned, and the density of each spot is measured and compared to standards of known concentrations to determine the quantity of the ganglioside in the sample. nih.gov For accurate quantification, the staining intensity is often normalized to the sialic acid content of each ganglioside species. nih.govresearchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the sensitive and specific quantification of gangliosides. researchgate.netchimia.ch This technique combines the high separation power of LC with the precise mass analysis of MS. mdpi.comnih.gov Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of these acidic lipids. semanticscholar.org

Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity by monitoring specific fragmentation patterns of the parent ion. researchgate.net This allows for the differentiation of isomers and the accurate quantification of individual ganglioside species, even in complex mixtures. semanticscholar.orgresearchgate.net The development of high-resolution mass spectrometers has further improved the ability to analyze the complex ganglioside profiles in biological samples. mdpi.comwaters.com

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Immunoassay (EIA), are highly sensitive techniques used for the detection and quantification of specific gangliosides or antibodies against them. nih.govamegroups.org In the context of detecting ganglioside GD1a, these assays typically involve immobilizing the ganglioside onto a solid support, such as a microplate well. nih.gov A specific antibody that recognizes GD1a is then added, followed by a secondary antibody conjugated to an enzyme. questdiagnostics.comquestdiagnostics.com The addition of a substrate for the enzyme results in a colored product, the intensity of which is proportional to the amount of GD1a present. nih.gov These assays are valuable for screening large numbers of samples and can be highly specific. labcatalog.netaruplab.comtestcatalog.org

Table 3: Quantitative Analysis Techniques for this compound

Technique Principle Sensitivity Specificity Throughput
Densitometry on TLCMeasurement of color intensity of stained spots. researchgate.netModerateModerateModerate
LC-MS/MSSeparation by LC followed by mass-based detection and fragmentation. researchgate.netHighHighHigh
ELISA/EIAAntigen-antibody binding with enzymatic signal amplification. nih.govHighHighHigh

This interactive data table compares different quantitative analysis techniques for this compound.

Advanced Imaging Techniques

Advanced imaging techniques are indispensable for elucidating the spatial distribution and cellular localization of this compound and its parent compound, GD1a. These methods provide critical insights into the molecule's anatomical and functional context within complex biological systems.

Mass Spectrometry Imaging (MSI) for Tissue Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including gangliosides, directly from tissue sections without the need for labels. Matrix-assisted laser desorption/ionization (MALDI)-MSI is particularly well-suited for analyzing the distribution of specific ganglioside species.

In MALDI-MSI, a matrix compound is applied to a thin tissue section, where it co-crystallizes with the analyte molecules. A laser is then fired across the tissue surface, desorbing and ionizing the analytes, which are subsequently identified by their mass-to-charge ratio. This process generates a molecular map, revealing the precise location and relative abundance of different molecules.

Research using MALDI-MSI has provided detailed maps of GD1a distribution in the central nervous system. Studies on adult mouse brains have shown that GD1a is predominantly distributed in the gray matter, with strong expression in the cerebral cortex, hippocampus, and certain brain nuclei. In contrast, other gangliosides like GM1 are more localized to myelinated fibers in the white matter. Following events like cerebral ischemia, MSI has revealed dynamic changes in ganglioside distribution, with GD1a levels increasing in the affected cortex, hippocampus, and striatum. This technique can also differentiate between molecular species of GD1a based on variations in their ceramide chains, showing, for example, that gangliosides with a C18 acyl chain are enriched in the CA1 region of the hippocampus, while those with a C20 acyl chain are more abundant in the dentate gyrus.

Table 1: Regional Distribution of Ganglioside GD1a in Mouse Brain as Determined by MSI
Brain RegionRelative GD1a AbundanceAssociated Findings
Cerebral CortexHighPredominantly located in gray matter. plos.org Levels increase post-ischemia.
HippocampusHighDifferential distribution of C18 vs. C20 ceramide species observed.
StriatumModerate to HighIncreased expression detected following cerebral reperfusion injury.
White Matter Tracts (e.g., Corpus Callosum)Low to ModeratePresent in some, but not all, white matter tracts. plos.org

Immunofluorescence Staining in Cell and Tissue Studies

Immunofluorescence staining is a classic and widely used technique to visualize the presence of specific molecules in cells and tissues using antibodies. This method relies on highly specific monoclonal or polyclonal antibodies that bind to the target antigen—in this case, ganglioside GD1a. The primary antibody is then detected by a secondary antibody conjugated to a fluorophore, which emits light when excited by a laser, allowing for visualization via confocal or fluorescence microscopy.

Studies utilizing this approach have provided cellular and subcellular localization data for GD1a. In the peripheral nervous system, anti-GD1a antibodies have been shown to preferentially stain motor fibers, which aligns with the clinical association of these antibodies with motor neuropathies. nih.gov Within the rat cerebellum, immunostaining has revealed GD1a's presence in the neuropil of the granule and Purkinje cell layers. xenocs.com Comparative studies in non-neural tissues, such as those from miniature pigs, have shown weak expression of GD1a in both liver and heart tissues when compared to other gangliosides like GD3 or GT1b. mdpi.comdiamond.ac.uk This technique is crucial for co-localization studies, where antibodies against GD1a can be used alongside markers for specific cell types (e.g., neurons, glial cells) to determine its precise cellular context. xenocs.com

Table 2: Summary of GD1a Localization by Immunofluorescence
Tissue/Cell TypeObserved LocalizationRelative Signal Strength
Peripheral Nerves (Human/Rodent)Axons, with preference for motor fibers nih.govStrong
Cerebellum (Rat)Neuropil of granule and Purkinje cell layers xenocs.comModerate
Cerebral Cortex (Mouse)All layers and fields plos.orgStrong
Liver (Miniature Pig)General tissue staining mdpi.comdiamond.ac.ukWeak
Heart (Miniature Pig)General tissue staining mdpi.comWeak

Functional Assays for Molecular Interactions and Cellular Responses

Functional assays are essential for understanding the biological roles of GD1a dilactone by measuring its interactions with other molecules and its influence on cellular processes.

Ligand Binding Assays

Ligand binding assays are designed to quantify the interaction between a molecule and its binding partner. For ganglioside GD1a, these assays are critical for studying its role as a receptor or binding site for proteins and antibodies.

A prominent example is the interaction between GD1a and myelin-associated glycoprotein (B1211001) (MAG), a lectin involved in maintaining axon-myelin stability. Binding assays have established that GD1a on axonal membranes is a functional ligand for MAG on myelin. This interaction is dependent on the terminal α2-3-linked sialic acid of GD1a.

Furthermore, Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are standard methods used to detect and quantify antibodies that bind to GD1a. In these assays, purified GD1a is immobilized on a microplate, and a patient's serum is added. If anti-GD1a antibodies are present, they bind to the ganglioside and are subsequently detected by an enzyme-conjugated secondary antibody that produces a measurable signal. These assays are clinically relevant for diagnosing autoimmune neuropathies, such as acute motor axonal neuropathy (AMAN), a variant of Guillain-Barré syndrome, which is strongly associated with the presence of anti-GD1a antibodies. stanford.edu

Enzyme Activity Assays in the Presence of GD1a Dilactone

Enzyme activity assays are used to measure the rate of an enzymatic reaction and can be adapted to study how molecules like GD1a dilactone might influence these processes. While specific studies on the effect of GD1a dilactone are limited, the methodologies used to study the enzymes that synthesize GD1a are well-established.

These assays often measure the activity of sialyltransferases, the enzymes responsible for adding sialic acid residues to precursor gangliosides to form more complex ones like GD1a. For instance, the activity of monosialoganglioside-2,3-sialyltransferase (SAT IV), which converts GM1 to GD1a, can be measured using a highly sensitive method involving fluorescently labeled substrates. In this assay, a GM1 molecule tagged with a fluorophore like boron dipyrromethene difluoride (BODIPY) is used as the acceptor substrate. The enzyme's activity is determined by quantifying the formation of the fluorescently labeled GD1a product over time, typically separated and measured using high-performance liquid chromatography (HPLC). This methodological framework could be adapted to investigate whether GD1a dilactone acts as a substrate, inhibitor, or modulator of these or other related enzymes.

Future Perspectives and Research Challenges in Ganglioside Gd1a Dilactone Studies

Unraveling the Precise Biological Functions of the Lactone Moiety

A primary challenge in the study of GD1a dilactone is the elucidation of the specific biological functions conferred by its lactone moieties. The formation of an intramolecular ester linkage between a sialic acid's carboxyl group and a hydroxyl group on an adjacent sugar neutralizes the negative charge of the sialic acid. nih.gov This structural alteration is hypothesized to induce significant changes in the molecule's three-dimensional structure and, consequently, its biological activity. nih.gov

Future research must focus on several key questions:

Modulation of Molecular Interactions: How does the neutral charge and altered conformation of the dilactone affect its interaction with membrane-associated proteins, receptors, and other lipids? Gangliosides are known to modulate cell signal transduction events, and the lactone structure could drastically alter these regulatory roles. wikipedia.org

Resistance to Enzymatic Degradation: Lactonization can render gangliosides resistant to sialidases, enzymes that cleave sialic acid residues. nih.gov This resistance could prolong the half-life of the ganglioside on the cell surface, impacting long-term signaling and cell recognition processes. Quantifying this effect for GD1a dilactone is a critical research goal.

Control of Formation: The conditions and mechanisms governing the formation of GD1a dilactone in vivo are poorly understood. While lactonization of some gangliosides, like GD1b, can occur under mildly acidic conditions or potentially via enzymatic action, similar experiments with GD1a have not successfully yielded lactones, suggesting a highly specific process. nih.gov Identifying the specific enzymes or microenvironmental conditions (e.g., localized pH changes at the cell surface) that trigger lactonization is essential for understanding its physiological relevance.

Investigating these areas will require the development of specific molecular probes and cellular models to distinguish the function of the dilactone from its more abundant precursor, GD1a.

Development of Novel Synthetic Routes for Complex Derivatives

The scarcity of GD1a dilactone from natural sources makes chemical synthesis indispensable for its study. However, the synthesis of complex gangliosides is a formidable challenge due to the intricate stereochemistry of the oligosaccharide chains and the difficulty of forming specific glycosidic linkages, particularly with sialic acids. researchgate.net

Future progress in this area hinges on overcoming several synthetic hurdles:

Synthesis of Functionalized Derivatives: To probe the biological functions of GD1a dilactone, it is crucial to synthesize a variety of derivatives. This includes analogs with modified fatty acyl chains to study the role of the ceramide moiety, as well as derivatives equipped with fluorescent tags or photo-affinity labels to track the molecule within cells and identify its binding partners. nih.govscilit.com

Stereochemical Control: Achieving precise stereochemical control during glycosylation and sialylation remains a central challenge in carbohydrate chemistry. scilit.com The development of new catalysts and protecting group strategies is necessary to improve the efficiency and selectivity of these critical steps in the synthesis of GD1a dilactone and its analogs.

The table below summarizes key synthetic strategies and their associated challenges.

Synthetic StrategyDescriptionKey Challenges
Total Chemical Synthesis Complete construction of the molecule from simple precursors using traditional organic chemistry methods.Multi-step, low overall yield, difficult stereocontrol, complex purification. scilit.com
Chemoenzymatic Synthesis A hybrid approach using chemical synthesis for the backbone and enzymes (e.g., glycosyltransferases) for specific sugar additions.Availability and stability of required enzymes, optimization of reaction conditions. nih.gov
Modular Assembly Synthesis of key building blocks (modules) of the ganglioside which are then assembled to create the final product and its derivatives.Efficient and high-yield coupling of complex modules. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of GD1a dilactone's role in complex biological systems requires moving beyond single-analyte studies. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and lipidomics—offers a powerful approach to place the molecule within a broader physiological context.

Key research challenges and future directions include:

Correlating Lipidomics with Genomics: High-resolution mass spectrometry enables detailed profiling of the ganglioside lipidome, quantifying changes in GD1a and potentially its dilactone form in various tissues or disease states. nih.gov A major challenge is to correlate these lipidomic profiles with genomic and transcriptomic data, specifically the expression levels of the glycosyltransferases responsible for ganglioside biosynthesis (e.g., GM3 synthase, GD3 synthase). nih.govresearchgate.net This could reveal regulatory networks that control the synthesis of GD1a and its conversion to the dilactone form.

Identifying Protein Interaction Networks: Proteomics can be used to identify proteins that specifically bind to GD1a dilactone. By combining affinity chromatography using synthetic dilactone derivatives with mass spectrometry, researchers can uncover the interaction network of the molecule, providing direct clues to its function.

Building Systems-Level Models: The ultimate goal is to integrate these disparate datasets to build computational models of the cellular pathways in which GD1a dilactone participates. This systems-biology approach can help predict the functional consequences of altered dilactone levels and identify potential points for therapeutic intervention.

Advancements in High-Resolution Analytical Techniques for Isomer Differentiation

A significant analytical hurdle in ganglioside research is the differentiation of isomers—molecules with the same mass but different structures. GD1a dilactone must be distinguished not only from its parent molecule but also from other ganglioside isomers like GD1b. This requires sophisticated, high-resolution analytical techniques.

The future of this field relies on the continued advancement and application of several key technologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective in separating ganglioside classes, including the structural isomers GD1a and GD1b, based on the polarity of their sugar head groups. researchgate.netmdpi.com Future work will focus on optimizing HILIC and other LC methods to achieve baseline separation of lactonized forms from their non-lactonized precursors. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.com This technique is particularly powerful for distinguishing between isomers that are inseparable by mass alone. Techniques like drift tube IMS (DTIMS) and trapped ion mobility spectrometry (TIMS) have demonstrated the ability to separate GD1a and GD1b. nih.govnih.gov Applying these ultra-high-resolution methods is a critical next step for identifying and characterizing GD1a dilactone in complex biological mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS): High-resolution mass analyzers like Orbitrap and MALDI-TOF/TOF allow for the fragmentation of isolated ions. mdpi.comnih.gov The resulting fragmentation patterns provide detailed structural information that can be used to identify the specific linkages of the sugar units and the location of the lactone rings, confirming the structure of GD1a dilactone.

The table below outlines the principles of these advanced analytical techniques.

TechniqueSeparation PrincipleApplication to GD1a Dilactone
HILIC-MS Separation based on hydrophilicity of the oligosaccharide head group. researchgate.netSeparates GD1a dilactone from less polar lipids and potentially from the more polar GD1a.
IMS-MS Gas-phase separation based on molecular shape, size, and charge. chromatographyonline.comnih.govDifferentiates between the compact structure of the dilactone and the more open structure of GD1a and other isomers like GD1b.
Tandem MS (MS/MS) Fragmentation of a selected ion to produce structurally informative fragment ions. mdpi.comConfirms the molecular structure, including the presence and location of the two lactone rings.

Exploration of GD1a Dilactone in Specific Biological Systems and Models (excluding human trials)

Translating fundamental knowledge about GD1a dilactone into a physiological context requires its study in relevant biological systems. While research on GD1a is extensive, specific investigations into its dilactone form are rare. A significant future direction is to explore the presence and function of GD1a dilactone in established non-human models.

Promising areas of investigation include:

Genetically Modified Mouse Models: Mouse models with altered ganglioside biosynthesis have been instrumental in understanding ganglioside function. nih.gov For example, mice deficient in specific sialyltransferases exhibit altered levels of GD1a and its precursors. nih.gov One study noted an increase in GD1b lactone in St3gal2/3-double-null mice, providing a precedent for studying lactone formation in such models. nih.gov These models could be used to investigate the conditions that lead to GD1a dilactone formation and the resulting phenotypes.

Disease Models: The levels of GD1a are known to be altered in animal models of neurodegenerative conditions like Huntington's disease. frontiersin.org Investigating whether GD1a dilactone levels are also changed in these models could reveal a role in disease pathogenesis. Furthermore, in models of acute motor axonal neuropathy, membrane density of GD1a is a key factor in antibody-mediated injury; the altered structure of the dilactone could affect such pathogenic interactions. nih.gov

In Vitro and Ex Vivo Systems: Cell culture and ex vivo tissue preparations, such as nerve-muscle preparations, offer controlled environments to study the effects of exogenously applied, synthetically derived GD1a dilactone. nih.gov For instance, the observed anti-oxidative effects of GD1a in porcine embryos could be compared directly with those of its dilactone form to assess functional differences. koreascience.kr

By leveraging these models, researchers can begin to connect the unique chemical properties of GD1a dilactone to specific biological outcomes in development, neural function, and disease.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying ganglioside GD1a dilactone in biological samples?

  • Answer : Detection often employs immunoassays (e.g., ELISA) using anti-GD1a antibodies, validated via line blot techniques to confirm specificity . For quantification, high-performance thin-layer chromatography (HPTLC) coupled with densitometry or mass spectrometry (e.g., MALDI-TOF MS) is preferred due to GD1a’s structural complexity. Purity assessment requires nuclear magnetic resonance (NMR) for stereochemical confirmation and the Folin phenol reagent method for protein contamination checks .

Q. How is the structural characterization of this compound achieved, particularly its lactone ring conformation?

  • Answer : Synthesis of GD1a dilactone involves lysoganglioside precursors cross-linked via ester bonds, confirmed through tandem MS fragmentation patterns and 2D-NMR (e.g., COSY, NOESY) to resolve lactone ring geometry. Comparative analysis with non-lactonized GD1a via circular dichroism (CD) spectroscopy can further validate structural changes .

Q. What are the established biological roles of GD1a dilactone in cellular systems, and how are these studied experimentally?

  • Answer : GD1a dilactone modulates membrane microdomain organization and signaling pathways, such as ERK1/2 activation in osteogenesis . Functional studies use siRNA-mediated gene silencing in mesenchymal stem cells (MSCs) to isolate GD1a-specific effects, followed by Western blotting for phospho-protein quantification and alizarin red staining to assess mineralization .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing GD1a dilactone with high stereochemical purity, and how are they addressed?

  • Answer : Key challenges include avoiding lactone hydrolysis during purification and achieving regioselective cross-linking. Strategies involve using anhydrous solvents (e.g., dimethylformamide) during synthesis and size-exclusion chromatography to separate dimers from monomers. Purity is validated via reverse-phase HPLC with evaporative light scattering detection (ELSD) .

Q. How can researchers resolve contradictions in data regarding GD1a dilactone’s role in autoimmune responses (e.g., Guillain-Barré syndrome)?

  • Answer : Discrepancies arise from hybrid epitopes (e.g., GM1–GD1a dimers) that confound antibody specificity . To address this, use synthetic hybrid gangliosides in inhibition ELISAs and surface plasmon resonance (SPR) to quantify antibody binding kinetics. Cohort studies should stratify patients by antibody profiles to isolate GD1a-specific effects .

Q. What experimental designs are optimal for studying GD1a dilactone’s functional interplay with lamin A/C in nuclear-membrane-associated pathologies?

  • Answer : Utilize Lmna mutant murine MSCs to model lamin dysfunction . Combine GD1a dilactone treatment with transcriptomic profiling (RNA-seq) and chromatin immunoprecipitation (ChIP) to map ERK1/2-driven osteogenic pathways. Include rescue experiments with lamin A/C overexpression to confirm mechanistic links .

Q. How can GD1a dilactone’s role in neurodegenerative diseases be investigated using in vivo models?

  • Answer : Intraperitoneal injection of GD1a dilactone in transgenic mice (e.g., SOD1 for ALS) allows assessment of neuroprotection via immunohistochemistry for synaptic markers (e.g., synaptophysin) and behavioral assays (e.g., rotarod). Pair with lipidomic profiling of brain tissues to correlate GD1a levels with phenotypic outcomes .

Q. What cross-disciplinary methodologies enhance understanding of GD1a dilactone’s glycan-mediated signaling?

  • Answer : Integrate glycomics (lectin microarrays) with single-cell RNA sequencing to map GD1a’s interaction networks in heterogeneous cell populations. Molecular dynamics simulations can model lactone stability in membrane bilayers, validated via atomic force microscopy (AFM) .

Methodological Best Practices

  • Reproducibility : Detailed protocols for ganglioside extraction and derivatization must be included in supplementary materials, adhering to Beilstein Journal guidelines .
  • Data Validation : Use orthogonal techniques (e.g., NMR + MS) for structural confirmation. For functional studies, include dose-response curves and genetic/pharmacological inhibitors to establish causality .
  • Ethical Compliance : When using clinical samples, ensure antibody profiling adheres to institutional review board (IRB) protocols, as outlined in autoimmune research guidelines .

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